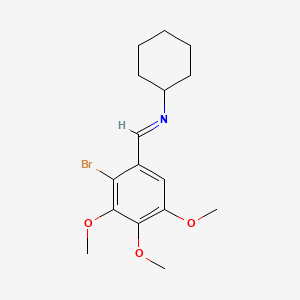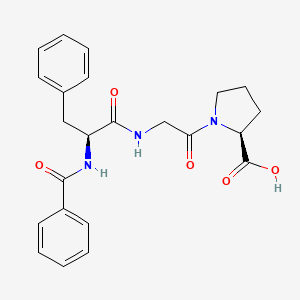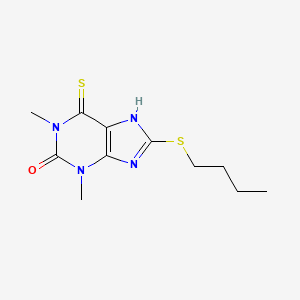
Theophylline, 8-butylthio-6-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-butylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. This compound is characterized by the presence of butylthio and thio groups at the 8th and 6th positions, respectively. The molecular formula of Theophylline, 8-butylthio-6-thio- is C11H16N4OS2, and it has a molecular weight of 284.43 g/mol . Theophylline derivatives are known for their pharmacological properties, including bronchodilation and anti-inflammatory effects.
Méthodes De Préparation
The synthesis of Theophylline, 8-butylthio-6-thio- involves several steps. One common method includes the reaction of theophylline with butylthiol and a sulfur source under specific conditions. The reaction typically requires a proton solvent and may involve the use of catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Theophylline, 8-butylthio-6-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The butylthio and thio groups can be substituted with other functional groups under appropriate conditions .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Theophylline, 8-butylthio-6-thio- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of thio and butylthio substitutions on theophylline derivatives.
Biology: Researchers investigate its potential biological activities, including anti-inflammatory and bronchodilatory effects.
Medicine: It is explored for its potential therapeutic applications in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
Theophylline, 8-butylthio-6-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which results in bronchodilation and anti-inflammatory effects.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Theophylline, 8-butylthio-6-thio- is compared with other similar compounds, such as:
Theophylline: The parent compound, known for its bronchodilatory and anti-inflammatory effects.
Theobromine: Another methylxanthine with similar pharmacological properties but less potent than theophylline.
Caffeine: A well-known stimulant with similar mechanisms of action but different therapeutic applications .
The unique substitutions in Theophylline, 8-butylthio-6-thio- enhance its pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
6493-29-4 |
|---|---|
Formule moléculaire |
C11H16N4OS2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
8-butylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C11H16N4OS2/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(16)15(3)9(7)17/h4-6H2,1-3H3,(H,12,13) |
Clé InChI |
JTKHAEGWWHAFTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


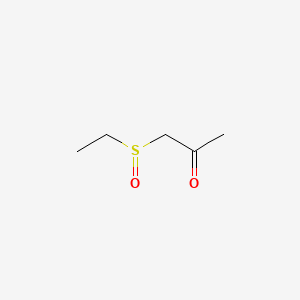
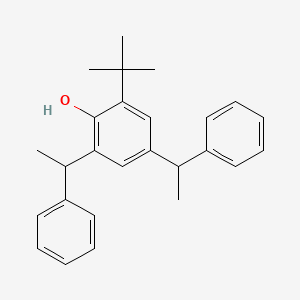

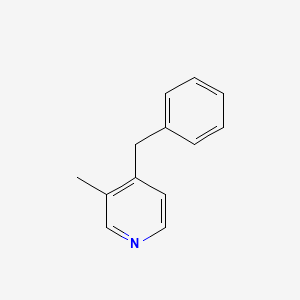
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
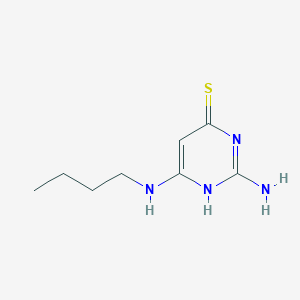

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)
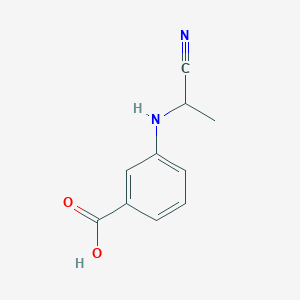
![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)

